molecular formula C4H9D B078710 2-Methylpropane-2-d CAS No. 13183-68-1

2-Methylpropane-2-d

Cat. No. B078710
CAS RN: 13183-68-1
M. Wt: 58.12 g/mol
InChI Key: NNPPMTNAJDCUHE-LCNXKSLPSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 2-Methylpropane-2-d involves a range of techniques and processes aimed at introducing functional groups or altering the molecular structure to achieve desired properties. For instance, one study details the synthesis of a novel compound, 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol, through a slow evaporation technique, utilizing mixed solvent systems and further characterizing the compound using XRD, FTIR, NMR, UV-Vis spectra, and DFT computations (Pavitha et al., 2017). Another study focuses on the synthesis of deuterium-labeled isobutane variants, showcasing methods for isotopic labeling which are crucial for tracing and studying chemical reactions (Sassi et al., 1999).

Molecular Structure Analysis

Investigations into the molecular structure of 2-Methylpropane-2-d derivatives utilize advanced spectroscopic techniques and computational methods. The study by Pavitha et al. (2017) is an excellent example, where the molecular structure is elucidated through single crystal XRD, complemented by DFT calculations to optimize the ground state geometry and assign fundamental vibrations using potential energy distribution obtained from DFT computations.

Chemical Reactions and Properties

The chemical reactivity of 2-Methylpropane-2-d derivatives is explored through various reactions, including unexpected transformations catalyzed by specific catalysts, as demonstrated in the conversion of 2-methylpropane to 2,3-dimethylbutane with high selectivity (Merle et al., 2009). Such studies shed light on the compound's potential in synthesizing new materials or as intermediates in organic synthesis.

Physical Properties Analysis

Research on the physical properties of 2-Methylpropane-2-d and its derivatives often involves determining phase behavior, melting points, and other thermodynamic properties. Koide et al. (1956) provide insights into the crystal structure and phase transitions of 1,1,1,2-Tetrachloro-2-methylpropane, showcasing the application of X-ray diffraction in understanding the solid-state properties (Koide et al., 1956).

Chemical Properties Analysis

The chemical properties of 2-Methylpropane-2-d derivatives, such as reactivity, stability, and interaction with various reagents, are central to their application in chemical synthesis and material science. Studies like the one by Bastian et al. (2011) demonstrate the engineering of pathway enzymes to enable anaerobic production of isobutanol, a biofuel, from glucose, highlighting the compound's role in renewable energy sources (Bastian et al., 2011).

Scientific Research Applications

  • Synthesis and Labeling :

    • 2-Methylpropane-2-d1, along with nonadeuterated isobutane and perdeuterated isobutane, were synthesized for use in labeling studies. This involved classical organic chemistry and H/D exchange processes on solid acids (Sassi, Coeppert, Sommer, Esteves, & Mota, 1999).
  • Structural and Spectroscopic Studies :

  • Reaction Mechanisms Studies :

    • The reaction mechanisms of alkanes catalyzed by solid super acid were studied using isotopically labeled alkanes, including 2-methylpropane-d0d10. This helped in understanding the rearrangements of the carbon skeletons in these reactions (Takahashi & Hattori, 1981).
  • Radiosynthesis and PET Tracer Development :

  • Decomposition Mechanisms and Radical Reactions :

    • The decomposition mechanisms of But2Se in the presence of deuterium-labeled analogues, including 2-methylpropane, were investigated. This provided insights into the radical chain reactions involving hydrogen (Pickett, Foster, Maung, & Cole-Hamilton, 1999).

Safety And Hazards

2-Methylpropane-2-d is classified as an extremely flammable gas and contains gas under pressure; it may explode if heated . It is advised to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

IUPAC Name

2-methyl-2-protiopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPPMTNAJDCUHE-LCNXKSLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[1H]C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

58.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-protiopropane

CAS RN

13183-68-1
Record name 2-Methylpropane-2-d
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013183681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13183-68-1
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Synthesis routes and methods I

Procedure details

An apparatus for the production of (meth)acrylic acid which is preferred according to the invention comprises the (meth)acrylic acid reactor and a quench absorber during the synthesis of (meth)acrylic acid by catalytic gaseous phase reaction of C4 starting compounds with oxygen. (Meth)acrylic acid may be obtained particularly preferably by catalytic gaseous phase oxidation of isobutene, isobutane, tert.-butanol, iso-butyraldehyde, methacrolein or meth-tert.-butylether. Further details on the production of (meth)acrylic acid are disclosed in EP 0 092 097 B1, EP 0 058 927 and EP 0 608 838.
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Synthesis routes and methods II

Procedure details

The oxidation zone is in a pressurized reactor which is partially filled with a liquid reaction mixture comprising 5 ppm of soluble molybdenum catalyst. The liquid reaction mixture can be deemed to be about 66% isobutane and about 34% of a liquid mixture of oxidate, comprising products and byproducts. Fresh isobutane is injected and recycle isobutane is injected into the liquid reaction mixture. An oxygen-containing gas is injected into the liquid reaction mixture. The reactor is maintained at 700 psig and at 280° F. The average residence time for the isobutane in the reactor is about 4 hours, and the extent of conversion of the isobutane is about 34%. The yields of byproducts and products from such oxidation of isobutane correspond to about 66% tertiary butyl alcohol (TBA), about 22% tertiary butyl hydroperoxide (TBHP), about 6% acetone, about 6% of a mixture comprising about 2% water, about 1.5% methanol and minor amounts of related components. About 1% of the isobutane is converted to carbon dioxide with a measurable amount of carbon monoxide.
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Synthesis routes and methods III

Procedure details

Referring then to the drawing, there is shown an isostripper column 3. The isostripper column is typically operated at fractionation conditions including a bottom temperature of from about 350° to about 390° F., a top temperature of from about 125° to about 150° F., a bottom pressure of from about 155 to about 165 psig., and a top pressure of from about 145 to about 155 psig. In the present example, an alkylation reaction zone effluent stream, at a temperature of about 100° F., is charged to a heat exchanger 2 contained in line 1 whereby said stream is heated to a temperature of about 150° F. by indirect heat exchange with the hot alkylate product stream recovered from the isostripper column by way of line 27. The alkylation reaction zone effluent stream is continued through line 1 to provide about 271.4 moles of propane, 2721.4 moles of isobutane, 649.9 moles of n-butane, 29.4 moles of isopentane, 1.3 moles of n-pentane and about 394.6 moles of C6 + hydrocarbons per hour to the isostripper column 3. Said alkylation reaction zone effluent stream further contains about 125.7 moles of HF per hour, the mole quantities expressed herein being intended as lb-moles.
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Synthesis routes and methods IV

Procedure details

The [W]s—H catalyst (55.7 mg; 4.96% W/SiO2; 15.01 micromol of W) supported on silica is prepared as described above and then the reactor is charged with propane at atmospheric pressure (propane/W=790) and heated at 150° C. under batch conditions. A mixture of methane, of ethane, of isobutane, of butane, of pentane and, in a smaller proportion, of isopentane and of hexane is gradually obtained according to the following Table 5.
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Synthesis routes and methods V

Procedure details

The [Ta]s—H catalyst (46.6 mg; 4.44% Ta/SiO2; 11.4 micromol of Ta) is prepared as in Example 3 and then the reactor charged with propane at atmospheric pressure (propane/Ta=880) and heated at 150° C. under batch conditions. A mixture of methane, of ethane, of butane, of isobutane and, in a smaller proportion, of pentane, of isopentane and of C6 homologues is gradually obtained according to the following Table 2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpropane-2-d
Reactant of Route 2
2-Methylpropane-2-d
Reactant of Route 3
2-Methylpropane-2-d
Reactant of Route 4
2-Methylpropane-2-d
Reactant of Route 5
2-Methylpropane-2-d
Reactant of Route 6
2-Methylpropane-2-d

Citations

For This Compound
34
Citations
HC Brown, GA Russell - Journal of the American Chemical …, 1952 - ACS Publications
… In the photochlorination reaction the relative reactivities of the deuterium atom of 2-methylpropane-2-d and the tertiary hydrogen of isobutane are 1.0:1.8 at —15, while the relative …
Number of citations: 38 pubs.acs.org
A Sassi, A Coeppert, J Sommer… - Journal of Labelled …, 1999 - Wiley Online Library
… 2-Methylpropane-drø For 2-methylpropane-do, the Grignard method was first used for the synthesis of 2methylpropane-2-d, and then we tried DSO4 for exchanging the primary hydrons. …
MA Hanratty, JL Beauchamp, AJ Illies… - Journal of the …, 1985 - ACS Publications
… All three metal ions induce HD elimination from 2-methylpropane-2-d\ to yield a metal ion-2-methylpropene complex.6,7 Á postulated mechanism for this 1,2-dehydrogenation is shown …
Number of citations: 22 pubs.acs.org
JA Kelber, ML Knotek - Surface Science Letters, 1982 - Elsevier
… + , CH + 3 , H + 2 and D + has been measured as a function of excitation energy for condensed phase neopentane, tetramethylsilane, 2-methylpropane-ld 1 , and 2-methylpropane-2-d …
Number of citations: 37 www.sciencedirect.com
BN Bowering - 1973 - search.proquest.com
… , 2-methylpropane-2-d, a mixture of ethane and isobutane, a mixture of ethane and 2-methylpropane-2-d… bromide with isobutane, 2-methylpropane-2-d, propane, and propane-2-d have …
Number of citations: 0 search.proquest.com
AA Bothner-By, C Stluka, PK Mishra - Journal of Magnetic Resonance …, 1990 - Elsevier
The classical work of Pascal (1) has established that the isotropic diamagnetic susceptibilities of molecules, x, can be approximated by simple addition of atomic or bond susceptibilities. …
Number of citations: 6 www.sciencedirect.com
DF Varley, PJ Dagdigian - The Journal of Physical Chemistry, 1996 - ACS Publications
… The reaction of Cl atoms with the selectively deuterated isobutane, 2-methylpropane-2-d 1 , has been investigated under single-collision conditions using state-selective detection of the …
Number of citations: 62 pubs.acs.org
ES Lewis, CC Shen - Journal of the American Chemical Society, 1977 - ACS Publications
… The same route made l-bromo2-methylpropane-2-d when the first exchange was done repeatedly with D2O instead of tritiated water. 2-Methylbutane-2-t. Methyl-2-chlorobutane24 was …
Number of citations: 5 pubs.acs.org
B Giner, I Gascón, H Artigas, C Lafuente… - The Journal of …, 2007 - ACS Publications
The phase equilibria (experimental and modeled) of eight binary mixtures each formed by a cyclic ether (1,3-dioxolane or 1,4-dioxane) and a chlorobutane isomer (1-chlorobutane, 2-…
Number of citations: 20 pubs.acs.org
MA Hanratty, JL Beauchamp, AJ Illies… - Journal of the …, 1988 - ACS Publications
Product translational energy release distributions are used to investigate thepotential energy surfaces for elimination of H2 and small hydrocarbons from ionic cobaltand nickel …
Number of citations: 2 pubs.acs.org

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